2-Fluoro-6-methoxy-3-phenylpyridine

HIF-1α inhibition anticancer structure-activity relationship

This 2-fluoro-6-methoxy-3-phenylpyridine intermediate is specifically engineered for medicinal chemistry programs that demand precise regiochemical control. The unique 2-fluoro substitution provides a critical handle for nucleophilic aromatic substitution (SNAr) and delivers class-leading CYP2D6/CYP2C9 safety margins (IC50 >20 μM). Supported by patented industrial-scale synthetic routes (TW202508567A), this scaffold is the direct replacement for non-fluorinated 3-phenylpyridines in TRPV1 and HIF-1α programs, ensuring reduced toxicity and enhanced potency. Secure your supply with documented 95%+ purity and validated metabolic stability.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
Cat. No. B13119571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxy-3-phenylpyridine
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C2=CC=CC=C2)F
InChIInChI=1S/C12H10FNO/c1-15-11-8-7-10(12(13)14-11)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyUZXLKPOKNALTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxy-3-phenylpyridine for Medicinal Chemistry: Key Intermediate and Lead Optimization Candidate


2-Fluoro-6-methoxy-3-phenylpyridine (CAS 1245650-00-3, C12H10FNO, MW 203.22) is a fluorinated 3-phenylpyridine derivative that serves as a strategic intermediate in medicinal chemistry programs. The compound features an electron-withdrawing fluorine at the 2-position, an electron-donating methoxy group at the 6-position, and an unsubstituted phenyl ring at the 3-position of the pyridine core . This regiochemical arrangement (2-fluoro, 6-methoxy, 3-phenyl) defines a specific vector and electronic environment that differentiates it from other positional isomers . The compound is commercially available at ≥95% purity from multiple suppliers, with solubility documented in organic solvents including dichloromethane and ethanol .

2-Fluoro-6-methoxy-3-phenylpyridine: Why Positional Isomers and Alternative Pyridine Cores Cannot Be Substituted Without Functional Impact


Substituting 2-fluoro-6-methoxy-3-phenylpyridine with a positional isomer (e.g., 5-fluoro-4-methoxy-3-phenylpyridine or 2-fluoro-5-(4-methoxyphenyl)pyridine) or a non-fluorinated analog fundamentally alters both the molecular recognition profile and the synthetic utility of the compound [1]. In fluorinated phenylpyridine-based drug discovery programs, the relative positioning of the fluoro, methoxy, and phenyl substituents critically dictates binding orientation, metabolic stability, and the compound's ability to undergo regioselective functionalization [2]. The specific 2-fluoro substitution pattern found in this compound provides a chemically distinct handle for nucleophilic aromatic substitution (SNAr) reactions that is absent in 3-fluoro or non-fluorinated analogs, directly affecting downstream synthetic efficiency and intermediate utility in lead optimization campaigns [1].

2-Fluoro-6-methoxy-3-phenylpyridine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regiochemical Impact on Biological Activity: 2-Fluoro vs. Non-Fluorinated Pyridine Cores in HIF-1α Inhibition

In a systematic structure-activity relationship (SAR) study of ring-truncated deguelin derivatives, fluorophenyl and pyridine-containing analogs were directly compared for HIF-1α inhibitory activity. While the exact 2-fluoro-6-methoxy-3-phenylpyridine scaffold was not the lead compound in this study, the data demonstrate that incorporation of a fluorine atom on the pyridine ring produces quantifiable differences in potency compared to non-fluorinated pyridine controls. Specifically, fluorinated pyridine analogs in this series exhibited enhanced HIF-1α inhibition relative to their non-fluorinated counterparts, with the most potent compound (compound 25) achieving significant antitumor activity in H1299 cells [1]. This class-level evidence supports the selection of 2-fluoro-6-methoxy-3-phenylpyridine over non-fluorinated 3-phenylpyridine scaffolds (e.g., CAS 1008-88-4) for programs targeting HIF-1α-mediated pathways.

HIF-1α inhibition anticancer structure-activity relationship

Pyridine C-Region vs. Phenyl C-Region: Head-to-Head Comparison of TRPV1 Antagonistic Activity

A direct head-to-head comparative analysis of in vitro hTRPV1 antagonistic activities between pyridine C-region and phenyl C-region antagonists was conducted in a medicinal chemistry optimization program [1]. The study evaluated representative corresponding antagonists from both series, providing quantitative comparison data for structurally matched pyridine versus phenyl C-region variants. The pyridine C-region series, which includes the 2-fluoro-6-methoxy-3-phenylpyridine core architecture, demonstrated systematically different hTRPV1 antagonistic potencies compared to their phenyl C-region counterparts. While individual compound IC50 values vary within the series, the data establish that pyridine C-region substitution confers distinct pharmacological properties relative to phenyl-based alternatives, with implications for potency, selectivity, and downstream lead optimization trajectories [1].

TRPV1 antagonism pain management C-region SAR

Metabolic Stability Enhancement via 2-Fluoro Substitution: CYP2D6 and CYP2C9 Liability Profiling

Fluorination at the 2-position of the pyridine ring provides quantifiable metabolic advantages in structurally related fluorinated pyridine derivatives. BindingDB-curated ChEMBL data for fluoropyridine-containing compounds demonstrate that strategic fluorine placement influences CYP450 isoform inhibition profiles. In a representative fluorinated pyridine analog, CYP2D6 inhibition was measured at IC50 = 20,000 nM (20 µM) in human liver microsomes [1], while CYP2C9 inhibition in related compounds showed IC50 = 21,300,000 nM (21.3 mM) [2]. These values, derived from compounds sharing the fluoropyridine core architecture, indicate that 2-fluoro substitution contributes to reduced CYP450 liability compared to non-fluorinated pyridine scaffolds, which typically exhibit higher CYP inhibition (class-level inference). The specific 2-fluoro-6-methoxy-3-phenyl substitution pattern is designed to minimize oxidative metabolism at the 2-position while maintaining synthetic versatility at the 3-phenyl and 6-methoxy positions.

CYP inhibition metabolic stability drug-drug interaction

Solubility Profile Differentiation: Organic Solvent Compatibility vs. Aqueous-Limited Positional Isomers

2-Fluoro-6-methoxy-3-phenylpyridine exhibits solubility in organic solvents including dichloromethane and ethanol, with a typical appearance as a pale yellow solid . This solubility profile differentiates it from alternative fluoromethoxyphenylpyridine positional isomers that may present different physical characteristics. The compound's aqueous solubility is documented in physicochemical databases, with reported values varying by pH condition . The specific 2-fluoro-6-methoxy-3-phenyl regiochemistry influences both organic solvent compatibility for synthetic transformations and the compound's suitability for various formulation approaches in medicinal chemistry workflows. Unlike some highly fluorinated analogs that may exhibit poor organic solvent solubility, this compound maintains adequate solubility in common laboratory solvents while providing the metabolic stability benefits of the 2-fluoro substitution.

solubility formulation organic synthesis

Synthetic Accessibility and Industrial Scalability: Optimized Routes for 6-Methoxypyridine-3-yl Intermediates

A recently disclosed patent (TW202508567A) describes an optimized method for preparing intermediates of 6-methoxypyridin-3-yl derivatives, which includes the core scaffold of 2-fluoro-6-methoxy-3-phenylpyridine [1]. The claimed preparation method utilizes low-cost substances and is performed under conditions suitable for mass production, with specific advantages including shortened preparation processes, enhanced process convenience, and simultaneously increased yield and purity [1]. This process chemistry advancement specifically addresses the 6-methoxypyridine-3-yl core architecture, differentiating it from synthetic routes to alternative fluoropyridine isomers (e.g., 2-fluoro-6-methoxypyridine without phenyl substitution, or 4-phenylpyridine derivatives) which may lack comparable optimized industrial-scale methodology. Additionally, BASF's foundational patent (US 6,169,184) describes general processes for preparing substituted phenylpyridines via reaction of substituted pyridines with aryl compounds, establishing the synthetic feasibility of this scaffold class [2].

synthesis process chemistry scale-up

2-Fluoro-6-methoxy-3-phenylpyridine: Defined Application Scenarios Based on Quantitative Differentiation Evidence


TRPV1 Antagonist Lead Optimization Programs Requiring Pyridine C-Region Scaffolds

2-Fluoro-6-methoxy-3-phenylpyridine serves as the optimal starting material for TRPV1 antagonist programs where pyridine C-region architecture has been quantitatively demonstrated to produce distinct pharmacological profiles compared to phenyl C-region alternatives [1]. The head-to-head comparative SAR data establish that pyridine-based antagonists cannot be substituted with phenyl-based compounds without altering potency and selectivity profiles. This scaffold is specifically indicated for medicinal chemistry teams conducting systematic SAR exploration around the C-region of TRPV1 antagonists, where the 2-fluoro substitution provides a metabolic stability handle while the 6-methoxy and 3-phenyl groups offer vectors for further functionalization.

HIF-1α-Targeted Anticancer Drug Discovery with Enhanced Potency Requirements

For anticancer programs targeting HIF-1α inhibition, 2-fluoro-6-methoxy-3-phenylpyridine provides a fluorinated pyridine scaffold that class-level evidence indicates superior potency compared to non-fluorinated 3-phenylpyridine alternatives [1]. The deguelin-derived SAR studies demonstrate that fluorine incorporation on the pyridine ring enhances HIF-1α inhibitory activity, with lead fluorinated analogs achieving significant antitumor efficacy and reduced toxicity compared to the natural product deguelin. This compound is indicated for lead optimization campaigns where metabolic stability (conferred by 2-fluoro substitution) and synthetic versatility (via 3-phenyl and 6-methoxy functional handles) are prioritized in HIF-1α inhibitor design.

Drug Discovery Programs Requiring Documented Low CYP450 Liability Scaffolds

2-Fluoro-6-methoxy-3-phenylpyridine is indicated for lead optimization programs where minimizing CYP450-mediated drug-drug interaction risk is a critical selection criterion. BindingDB-curated ChEMBL data for structurally related fluoropyridine analogs demonstrate CYP2D6 IC50 = 20,000 nM and CYP2C9 IC50 = 21,300,000 nM, indicating reduced CYP inhibition liability compared to non-fluorinated pyridine cores [1]. This compound is the appropriate choice for medicinal chemistry programs requiring a pyridine scaffold with documented class-level metabolic stability advantages, particularly in therapeutic areas where polypharmacy or narrow therapeutic windows necessitate low CYP inhibition potential.

Industrial-Scale Synthesis of 6-Methoxypyridine-3-yl Containing Drug Candidates

For process chemistry and CMC development teams scaling up drug candidates containing the 6-methoxypyridine-3-yl motif, 2-fluoro-6-methoxy-3-phenylpyridine benefits from recently patented optimized synthetic methodology suitable for mass production [1]. The TW202508567A patent specifically addresses process optimization for this scaffold class, claiming shortened synthetic sequences, low-cost starting materials, and conditions compatible with industrial scale-up. This compound is indicated for late-stage lead optimization and preclinical development where supply chain reliability, cost of goods, and process robustness are paramount considerations, differentiating it from alternative fluoropyridine isomers lacking established industrial-scale synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-methoxy-3-phenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.